2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one
Overview
Description
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a bromo-substituted phenyl group attached to a chromen-4-one core, which is further substituted with methyl groups at the 6th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one typically involves multiple steps, starting with the preparation of the bromo-substituted phenol. This phenol is then subjected to a series of reactions, including condensation with appropriate aldehydes or ketones, followed by cyclization to form the chromen-4-one core. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation may also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound into its corresponding hydroxylamine or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines, hydroxylamines, and other reduced derivatives.
Substitution Products: Derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It exhibits biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of oxidative stress-related diseases and cancer.
Industry: The compound's unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Chromen-4-one Derivatives: Other chromen-4-one compounds with different substituents.
Bromo-Phenol Derivatives: Compounds containing bromo-substituted phenol groups.
Methylated Chromones: Chromones with various methyl group positions.
Uniqueness: 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one stands out due to its specific combination of bromo and hydroxy groups on the phenyl ring, as well as the presence of methyl groups on the chromen-4-one core. This unique structure contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-9-5-10(2)17-12(6-9)15(20)8-16(21-17)11-3-4-14(19)13(18)7-11/h3-8,19H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWNUOFSXKEGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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